molecular formula C17H16BrN5O B2412144 5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide CAS No. 2380081-92-3

5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide

Cat. No.: B2412144
CAS No.: 2380081-92-3
M. Wt: 386.253
InChI Key: BEDZNTTZZLDWML-UHFFFAOYSA-N
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Description

5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide is a complex organic compound characterized by the presence of a bromine atom, a cyanopyrazine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Azetidine Ring: Starting with a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions.

    Introduction of the Cyanopyrazine Moiety: The cyanopyrazine group is introduced via nucleophilic substitution reactions, often using pyrazine derivatives.

    Bromination: The bromine atom is introduced through electrophilic bromination reactions, typically using bromine or N-bromosuccinimide (NBS).

    Amidation: The final step involves the formation of the benzamide group through amidation reactions, using appropriate amine and acid chloride derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide
  • 5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c1-11-3-4-12(18)7-14(11)17(24)22(2)13-9-23(10-13)16-15(8-19)20-5-6-21-16/h3-7,13H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDZNTTZZLDWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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